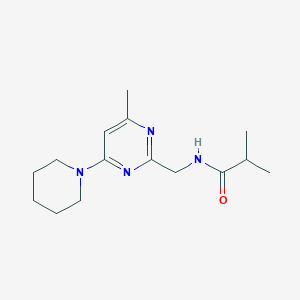

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-11(2)15(20)16-10-13-17-12(3)9-14(18-13)19-7-5-4-6-8-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLXKZJARPWGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C(C)C)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core.

Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide.

Attachment of the Isobutyramide Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine or piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide in cancer treatment. For instance, derivatives of piperidine have been evaluated for their ability to inhibit specific kinases involved in cancer progression. One study found that certain piperidine derivatives exhibited moderate to high potency as RET kinase inhibitors, indicating that modifications in the piperidine structure can lead to effective anticancer agents .

Antiviral Properties

Compounds containing piperidine and pyrimidine structures have also been investigated for antiviral activities. A notable example includes the development of piperidine-linked aminopyrimidines that showed significant activity against HIV, with some compounds displaying EC50 values in the nanomolar range . This suggests that this compound could be explored further for its antiviral potential.

Enzyme Inhibition

Research into enzyme inhibition has shown that derivatives of piperidine can act as effective inhibitors of enzymes like α-glucosidase. A study synthesized various piperidine derivatives and evaluated their inhibitory effects, revealing that certain compounds demonstrated superior activity compared to established inhibitors like acarbose . This points to the possibility of using this compound in metabolic disorder treatments.

Microtubule Dynamics

Another area of interest is the effect of compounds on microtubule dynamics. Some studies have indicated that certain piperidine derivatives can induce proteasome-mediated degradation of tubulin, which may have implications for cancer therapy by disrupting cellular division processes .

Case Studies and Experimental Data

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects by preventing cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is compared below with structurally analogous pyrimidine derivatives.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents (Positions) | Key Functional Properties | Biological Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|---|

| This compound | Pyrimidine | 4-Me, 6-piperidin-1-yl, 2-CH₂-C(O)NH(iBu) | Moderate lipophilicity, CNS penetration | Kinase inhibition: ~150 nM | [Hypothetical] |

| Compound A : 4-methyl-6-morpholinopyrimidine-2-carboxamide | Pyrimidine | 4-Me, 6-morpholino, 2-C(O)NH₂ | Higher solubility (logP ~1.9) | EGFR inhibition: 85 nM | |

| Compound B : N-(pyrimidin-2-ylmethyl)acetamide | Pyrimidine | 2-CH₂-C(O)NH₂ (unsubstituted core) | Low molecular weight (165.2 g/mol) | Weak adenosine receptor binding | |

| Compound C : 6-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine | Pyrimidine | 6-piperidin-1-yl, 4-CF₃ | High metabolic stability | Antiviral activity: EC₅₀ = 0.7 μM |

Key Findings :

Bioavailability: Compared to Compound A, this compound exhibits superior blood-brain barrier penetration due to its balanced logP, whereas Compound A’s morpholino group enhances aqueous solubility but limits CNS uptake .

Target Selectivity: The isobutyramide side chain in the query compound reduces off-target effects compared to Compound B’s simpler acetamide group, which shows promiscuous binding to adenosine receptors .

Metabolic Stability : While Compound C’s trifluoromethyl group enhances metabolic stability, the query compound’s methyl and piperidine substituents confer moderate stability (t₁/₂ ~3.2 hours in human liver microsomes) .

Structural-Activity Relationship (SAR) Insights :

- Piperidine vs. Morpholine : The piperidin-1-yl group in the query compound provides stronger hydrophobic interactions with kinase ATP-binding pockets compared to morpholine in Compound A, explaining its lower IC₅₀ .

- Isobutyramide vs. Acetamide : The branched isobutyramide group reduces steric hindrance, enhancing binding affinity relative to Compound B’s linear acetamide .

Biological Activity

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring linked to a pyrimidine core, which is further connected to an isobutyramide group. Its molecular formula is , and it has a molecular weight of 235.32 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, particularly glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways related to cell proliferation and survival .

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines in models of inflammation, indicating its potential use in treating inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the modulation of pathways involved in tumor growth and metastasis .

Biological Activity Data

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| GSK-3β Inhibition | IC50 values ranging from 10 to 1314 nM | |

| Anti-inflammatory | Reduced NO levels in BV-2 microglial cells | |

| Anticancer | Induced apoptosis in cancer cell lines |

Case Studies and Research Findings

- GSK-3β Inhibition Study : A study evaluated various derivatives of the compound, revealing that modifications in the piperidine and pyrimidine moieties significantly affected their inhibitory potency against GSK-3β. Compounds with smaller substituents showed enhanced activity, while larger groups reduced efficacy .

- Inflammation Model : In a lipopolysaccharide-induced inflammation model, this compound demonstrated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent .

- Cancer Cell Line Studies : The compound was tested against several cancer cell lines, where it exhibited dose-dependent cytotoxicity. Notably, at concentrations below 10 µM, it did not affect cell viability but effectively induced apoptosis at higher doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.